Lipophilicity Modulation: XLogP3 of 1.4 vs. Unsubstituted 3-(Phenoxymethyl)azetidine
The target compound exhibits a computed XLogP3 of 1.4 (PubChem) [1], reflecting the balanced lipophilicity imparted by the 5-fluoro substituent (electron-withdrawing, modest lipophilicity increase) and the 2-nitro group (polar, hydrogen-bond-accepting). In contrast, the unsubstituted 3-(phenoxymethyl)azetidine (CAS 1332301-00-4, C10H13NO) lacks these substituents and is predicted to have a significantly lower XLogP3 (estimated ~0.9–1.0 based on the absence of halogen and nitro contributions) . This ~0.4–0.5 log unit increase translates to an approximately 2.5–3× higher calculated octanol–water partition coefficient for the target compound, which can differentially affect membrane permeability and protein-binding profiles in cellular assays.
| Evidence Dimension | Computed XLogP3 (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 3-(Phenoxymethyl)azetidine (CAS 1332301-00-4): XLogP3 not directly reported in PubChem; estimated ~0.9–1.0 based on fragment-based calculation absent fluoro and nitro groups |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.5 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release); no experimental logP available for either compound |
Why This Matters
In medicinal chemistry hit-to-lead optimization, a 0.4–0.5 log unit lipophilicity shift can alter cell permeability, metabolic clearance, and off-target binding, making direct substitution without re-profiling inadvisable.
- [1] PubChem CID 138753382, Computed Properties section. XLogP3 = 1.4 (PubChem release 2021.05.07). View Source
